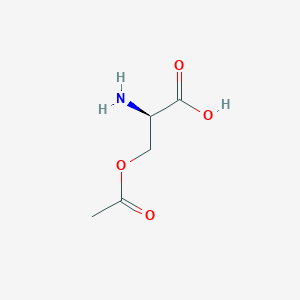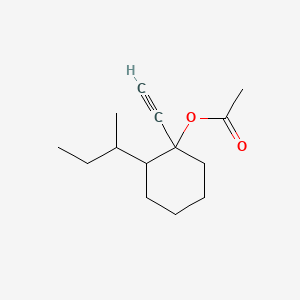
Tetrabromoiron(1-);tetraethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylammonium tetrabromoferrate is an inorganic compound with the chemical formula C₈H₂₀Br₄FeN. It is a quaternary ammonium salt containing tetraethylammonium cations and tetrabromoferrate anions. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrabromoferrate can be synthesized through the reaction of tetraethylammonium bromide with ferric bromide. The reaction typically occurs in an aqueous solution, where the tetraethylammonium bromide acts as a source of tetraethylammonium ions, and ferric bromide provides the tetrabromoferrate ions. The reaction can be represented as follows:
(C2H5)4NBr+FeBr3→(C2H5)4N[FeBr4]
The reaction is usually carried out at room temperature, and the product is obtained by slow evaporation of the solvent, resulting in the formation of crystalline tetraethylammonium tetrabromoferrate .
Industrial Production Methods
Industrial production methods for tetraethylammonium tetrabromoferrate are similar to the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled evaporation techniques to obtain the crystalline compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylammonium tetrabromoferrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrabromoferrate anion is oxidized to higher oxidation states.
Reduction: It can also undergo reduction reactions, where the ferric ion in the tetrabromoferrate anion is reduced to ferrous ion.
Substitution: The compound can participate in substitution reactions, where the bromide ions are replaced by other halide ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halide salts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce ferrous complexes. Substitution reactions can result in the formation of tetraethylammonium salts with different halide ions.
Applications De Recherche Scientifique
Tetraethylammonium tetrabromoferrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of bioinorganic chemistry.
Industry: It is used in the production of magnetic materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of tetraethylammonium tetrabromoferrate involves its interaction with molecular targets and pathways. The compound can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. These interactions result in various physiological effects, including vasodilation and inhibition of potassium channel activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium tetrachloroferrate: Similar in structure but contains chloride ions instead of bromide ions.
Tetraethylammonium tetrafluoroborate: Contains tetrafluoroborate anions instead of tetrabromoferrate anions.
Tetraethylammonium bromide: Contains only bromide ions without the iron component.
Uniqueness
Tetraethylammonium tetrabromoferrate is unique due to the presence of the tetrabromoferrate anion, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C8H20Br4FeN |
|---|---|
Poids moléculaire |
505.71 g/mol |
Nom IUPAC |
tetrabromoiron(1-);tetraethylazanium |
InChI |
InChI=1S/C8H20N.4BrH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
Clé InChI |
SXRJAJVMBPWRLV-UHFFFAOYSA-J |
SMILES canonique |
CC[N+](CC)(CC)CC.[Fe-](Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)



![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)



